molecular formula C29H48O B1674174 Fucosterol CAS No. 17605-67-3

Fucosterol

Cat. No. B1674174
CAS RN: 17605-67-3
M. Wt: 412.7 g/mol
InChI Key: OSELKOCHBMDKEJ-JUGJNGJRSA-N
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Description

Fucosterol is a sterol isolated from algae such as Ecklonia cava or Ecklonia stolonifera . It is also known by its IUPAC name [24 (24 1) E ]-Stigmasta-5,24 (24 1 )-dien-3β-ol . It has a molecular formula of C29H48O and a molar mass of 412.702 g·mol −1 .


Synthesis Analysis

Fucosterol has been organically synthesized using fucosterol as the initial compound . In another study, yeast has been used as a promising heterologous host for the bioproduction of steroids, including fucosterol .


Molecular Structure Analysis

Fucosterol’s stereo configuration is (E,E)-24-ethylcholest-5,24(28)-dien-3β-ol . It crystallizes in the monoclinic system and sp. gr. P21 . There are four C29H48O molecules and two CH3OH molecules in the asymmetric part of the unit cell .


Chemical Reactions Analysis

Fucosterol has been found to interact with both TLR2 and TLR4, suggesting that this compound could improve inflammation-induced NDD pathology through TLR-mediated immune response .


Physical And Chemical Properties Analysis

Fucosterol has a molecular formula of C29H48O and a molar mass of 412.69 . Its analysis and identification are carried out using physical properties and spectroscopic methods, including 1H-NMR and 13C-NMR .

Scientific Research Applications

Anticancer Activity

Fucosterol exhibits antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest, and targeting the Raf/MEK/ERK signaling pathway. Studies on lung cancer cell lines such as A549 and SK-LU-1 showed that fucosterol inhibits growth, enhances the expression of pro-apoptotic markers, triggers G2/M cell cycle arrest, and inhibits cell invasion, potentially offering a lead molecule for lung cancer treatment (Mao et al., 2019).

Anti-adipogenic and Anti-obesity Effects

Fucosterol from Ecklonia stolonifera has been evaluated for its anti-adipogenic activities, showing significant inhibition of adipocyte differentiation and lipid formation in 3T3-L1 pre-adipocytes. It decreased the expression of adipocyte marker proteins, suggesting its potential use as an anti-obesity agent (Jung et al., 2013).

Anti-diabetic Complications

Fucosterol has shown moderate inhibitory activity against enzymes involved in diabetic complications, such as rat lens aldose reductase and protein tyrosine phosphatase 1B, indicating its promise for managing diabetes and associated complications (Jung et al., 2013).

Neuropharmacological Applications

Fucosterol's potential in neurodegeneration therapy has been explored through system pharmacology and in silico analysis. It targets molecules involved in pathways related to neuronal survival, immune response, and inflammation, supporting its therapeutic application in neurodegenerative disorders (Hannan et al., 2019).

Anti-inflammatory and Antioxidant Activities

Research indicates that fucosterol has protective effects against inflammation and oxidative stress. It inhibits pro-inflammatory cytokines and the expression of inflammation-related enzymes, suggesting its role in managing inflammatory conditions (Sun et al., 2015).

Lipid Homeostasis

Fucosterol has been identified as a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis, offering a novel approach to managing hypercholesterolemia (Hoang et al., 2012).

Antileishmanial Activity

The antileishmanial activity of fucosterol has been documented, providing a foundation for its potential use in treating parasitic infections (Becerra et al., 2015).

Safety And Hazards

Fucosterol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Fucosterol has shown promise in the treatment of neurodegenerative disorders (NDD) and ovarian cancer . It has been suggested that fucosterol might play a significant role in modulating NDD-pathobiology, supporting its therapeutic application for the prevention and treatment of NDD .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELKOCHBMDKEJ-JUGJNGJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701033229
Record name (3beta,24E)-Stigmasta-5,24(28)-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701033229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(24E)-24-N-Propylidenecholesterol

CAS RN

17605-67-3
Record name Fucosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17605-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fucosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,24E)-Stigmasta-5,24(28)-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701033229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUCOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504ZAM710C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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